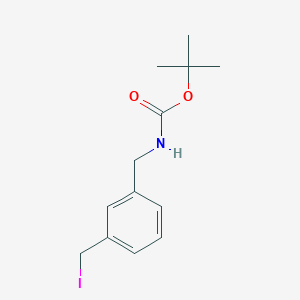

tert-Butyl 3-(iodomethyl)benzylcarbamate

描述

tert-Butyl 3-(iodomethyl)benzylcarbamate is a carbamate-protected benzylamine derivative featuring an iodomethyl (-CH₂I) substituent at the 3-position of the benzyl ring. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. The iodomethyl group confers unique reactivity, making it valuable in nucleophilic substitution reactions, radiopharmaceutical synthesis, and as a precursor in cross-coupling chemistry.

属性

分子式 |

C13H18INO2 |

|---|---|

分子量 |

347.19 g/mol |

IUPAC 名称 |

tert-butyl N-[[3-(iodomethyl)phenyl]methyl]carbamate |

InChI |

InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) |

InChI 键 |

JFXAHPWMRAOYGV-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CI |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares tert-Butyl 3-(iodomethyl)benzylcarbamate with key analogs differing in substituents at the 3-position:

Stability and Handling

- Iodinated Compound : The C-I bond’s susceptibility to photodegradation necessitates storage in dark, inert conditions. By contrast, bromomethyl and hydroxymethyl derivatives are more stable under ambient conditions .

- Aminomethyl Derivative: Requires protection from moisture and acids to prevent Boc-group deprotection .

Research Findings and Data

Comparative Reactivity in Cross-Coupling

| Reaction Type | Iodomethyl Derivative | Bromomethyl Derivative |

|---|---|---|

| Suzuki-Miyaura Coupling | Low efficiency | High efficiency |

| Ullmann Coupling | High efficiency | Moderate efficiency |

The iodomethyl compound’s superior performance in Ullmann couplings stems from iodine’s ability to undergo oxidative addition with copper catalysts more readily than bromine .

常见问题

Q. What are the recommended synthetic routes for tert-Butyl 3-(iodomethyl)benzylcarbamate, and how do reaction conditions influence yield and purity?

The synthesis typically involves two steps: (1) preparation of the benzylamine intermediate and (2) carbamate formation. For example, tert-butyl chloroformate reacts with 3-(iodomethyl)benzylamine in the presence of a base like triethylamine to form the carbamate. Solvents such as dichloromethane or THF are used at room temperature to optimize yield (70–85%) . Halogen exchange (e.g., bromo to iodo) may require Finkelstein conditions (NaI in acetone), but iodine’s lower nucleophilicity compared to bromine necessitates careful stoichiometric control to avoid side reactions .

Q. How does the iodomethyl group influence the compound’s stability under storage and experimental conditions?

The C–I bond’s lability makes the compound sensitive to light and moisture. Storage should be in sealed, amber vials at 2–8°C under inert gas (e.g., argon) to prevent decomposition. Degradation products, such as tert-butyl alcohol or iodomethane, can form via hydrolysis or elimination, necessitating regular purity checks via HPLC or TLC .

Q. What analytical techniques are critical for characterizing tert-Butyl 3-(iodomethyl)benzylcarbamate?

- NMR Spectroscopy : 1H NMR (δ 1.4 ppm for tert-butyl, δ 4.3–4.5 ppm for CH2I) and 13C NMR confirm structural integrity.

- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion ([M+H]+) and fragments (e.g., loss of CO2 from the carbamate group).

- Elemental Analysis : Quantifies iodine content (theoretical ~28.5%) to validate purity .

Advanced Research Questions

Q. How does the iodomethyl group’s reactivity compare to bromo/chloro analogs in nucleophilic substitution reactions?

The iodomethyl group exhibits faster SN2 reactivity due to iodine’s larger atomic radius and weaker C–I bond. For example, in Suzuki-Miyaura couplings, Pd-catalyzed cross-coupling with arylboronic acids proceeds at lower temperatures (40–60°C) compared to bromo analogs (80–100°C). However, competing elimination reactions (e.g., forming styrene derivatives) require optimized base selection (e.g., K2CO3 instead of NaOH) .

Q. What strategies mitigate competing side reactions during functionalization of the iodomethyl group?

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions.

- Catalyst Design : Palladium catalysts with bulky ligands (e.g., XPhos) suppress β-hydride elimination.

- Temperature Control : Lower reaction temperatures (0–25°C) reduce radical pathways in photochemical reactions .

Q. How can tert-Butyl 3-(iodomethyl)benzylcarbamate serve as an intermediate in bioactive molecule synthesis?

The iodomethyl group acts as a versatile handle for:

- Bioconjugation : Reaction with thiols (e.g., cysteine residues) to form stable thioether linkages.

- Radioisotope Labeling : Exchange with 125I for tracer studies in pharmacokinetics.

- Peptide Modifications : Incorporation into peptide backbones via alkylation of amine nucleophiles .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for halogen-exchange reactions: How can researchers reconcile these?

Conflicting yields (e.g., 45% vs. 70% iodination) often stem from solvent purity or trace moisture. Anhydrous acetone and rigorously dried NaI improve consistency. Kinetic studies using in situ IR monitoring reveal that reaction completion requires ≥24 hours, contrary to earlier reports of 12-hour durations .

Methodological Best Practices

Key Research Gaps

- Mechanistic Studies : Detailed kinetic profiling of iodomethyl vs. bromomethyl reactivity in cross-couplings.

- Biological Screening : Evaluation of neuroprotective or anticancer activity via in vitro assays (e.g., SH-SY5Y cells).

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。